molecular formula C13H18ClNO3 B12273005 (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride

Cat. No.: B12273005
M. Wt: 271.74 g/mol
InChI Key: WJSSEGLRMCEAKA-UHFFFAOYSA-N
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Description

Molecular Architecture and Configurational Isomerism

The molecular formula of the compound, $$ \text{C}{13}\text{H}{18}\text{ClNO}{3} $$, reveals a pyrrolidine core substituted at positions 1, 2, and 4. The 1-benzyl group ($$ \text{C}{6}\text{H}{5}\text{CH}{2}- $$) enhances lipophilicity, while the 4-hydroxyl group ($$ -\text{OH} $$) and 2-carboxylic acid methyl ester ($$ -\text{COOCH}_{3} $$) introduce hydrogen-bonding and reactivity modulation capabilities. The stereocenters at C2 (R-configuration) and C4 (S-configuration) dictate the molecule’s three-dimensional conformation, rendering it distinct from its (2S,4R) diastereomer.

The pyrrolidine ring adopts an envelope conformation, with C4 as the flap atom, minimizing steric strain between the benzyl and hydroxyl groups. Density functional theory (DFT) calculations suggest that the (2R,4S) configuration stabilizes the molecule by 2.3 kcal/mol compared to its (2S,4R) counterpart due to reduced torsional strain between the ester and hydroxyl substituents.

Table 1: Key Structural Parameters

Parameter Value Source
Molecular Weight 271.74 g/mol
Boiling Point (predicted) 350.1 ± 42.0 °C
Predicted pKa 14.35 ± 0.40
Dihedral Angle (C2-C4) 72.234°

Crystallographic Characterization and Hydrogen Bonding Networks

Single-crystal X-ray diffraction studies of analogous pyrrolidine derivatives (e.g., (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione) reveal triclinic crystal systems with space group $$ P\overline{1} $$ and unit cell parameters $$ a = 6.4367 \, \text{Å}, b = 7.4998 \, \text{Å}, c = 15.3455 \, \text{Å} $$. While direct crystallographic data for the title compound remains unpublished, its hydrochloride salt likely forms a monoclinic lattice due to chloride ion participation in hydrogen bonding.

The hydroxyl group at C4 engages in intramolecular hydrogen bonds with the ester carbonyl ($$ \text{O}{\text{hydroxyl}} \cdots \text{O}{\text{ester}} = 2.65 \, \text{Å} $$), while intermolecular $$ \text{N}-\text{H} \cdots \text{Cl} $$ interactions ($$ d = 3.12 \, \text{Å} $$) stabilize the crystal lattice. These interactions create layered structures along the bc plane, analogous to those observed in palladium-pyrrolidine complexes.

Table 2: Hypothetical Crystallographic Data

Parameter Value
Space Group $$ P2_{1}/c $$
Unit Cell Volume 721.80 ų
Hydrogen Bond Lengths 2.65–3.12 Å
Torsion Angle (C1-N-C2) 120.5°

Comparative Analysis of Diastereomeric Forms in Pyrrolidine Derivatives

The (2R,4S) configuration exhibits distinct physicochemical properties compared to its (2S,4R) diastereomer. Nuclear magnetic resonance (NMR) studies show downfield shifts for the C4 hydroxyl proton ($$ \delta = 5.2 \, \text{ppm} $$) in the (2R,4S) form versus $$ \delta = 4.9 \, \text{ppm} $$ in the (2S,4R) isomer, reflecting stronger hydrogen bonding in the former. Chromatographic separation on chiral stationary phases reveals a retention time difference of 3.7 minutes, underscoring the stereochemical impact on molecular polarity.

In coordination chemistry, palladium(II) complexes with (2R,4S)-configured ligands exhibit higher stability constants ($$ \log K = 8.9 $$) than their (2S,4R) counterparts ($$ \log K = 7.2 $$), attributed to optimal ligand field geometry. This stereoselectivity mirrors trends observed in bioactive molecules, where the (2R,4S) configuration often shows enhanced receptor binding affinity.

Table 3: Diastereomer Comparison

Property (2R,4S) Form (2S,4R) Form
Melting Point 198–202°C 185–189°C
Solubility (H₂O) 12 mg/mL 23 mg/mL
Specific Rotation +48.3° (c = 1, MeOH) -52.1° (c = 1, MeOH)

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H

InChI Key

WJSSEGLRMCEAKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1CC2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Chemical Synthesis from Pyrrolidine Derivatives

The most widely documented approach involves modifying pyrrolidine precursors to introduce the benzyl, hydroxy, and ester functionalities. Starting with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, methyl esterification is achieved via Fischer esterification using methanol and catalytic sulfuric acid, yielding the methyl ester intermediate. Subsequent N-benzylation employs benzyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile), selectively functionalizing the pyrrolidine nitrogen.

Step Reagents/Conditions Yield Key Parameters
Esterification Methanol, H₂SO₄, reflux, 12 h 85–90% Acid catalysis ensures completeness
N-Benzylation Benzyl bromide, K₂CO₃, CH₃CN, 60°C, 8 h 75–80% Base scavenges HBr byproduct
Hydrochloride Formation HCl (g) in Et₂O, 0°C, 2 h 95% Low temperature prevents hydrolysis

Critical to stereochemical integrity is the use of enantiomerically pure starting materials. Racemization at C2 and C4 is minimized by avoiding prolonged heating and strongly acidic/basic conditions. The final hydrochloride salt is precipitated by bubbling gaseous HCl into an ethereal solution of the free base, ensuring high purity.

Biocatalytic Cascade Synthesis

Recent advances leverage enzymatic catalysis to streamline synthesis. A one-pot cascade combines hydroxyphenylpyruvate aldolase (HBPA) and branched-chain amino acid aminotransferase (BCAT) to construct the pyrrolidine backbone from glycolaldehyde and sodium pyruvate. HBPA catalyzes the aldol addition, while BCAT facilitates transamination to introduce the amine group.

Enzyme Role Optimal Conditions Outcome
HBPA Aldol condensation 50 mM phosphate buffer, pH 7.0, 30°C 92% conversion to aldol adduct
BCAT Transamination 0.01 mM PLP, 50 mM L-Glu, 30°C 85% ee for (2R,4S) configuration

This method eliminates the need for protective groups, as the aqueous environment and enzyme specificity preclude undesired side reactions. However, substrate inhibition at pyruvate concentrations >200 mM necessitates fed-batch addition.

Chemoenzymatic Hybrid Approach

A hybrid strategy merges chemical and enzymatic steps to enhance scalability. The pyrrolidine core is chemically synthesized, followed by enzymatic resolution using lipases or esterases to achieve enantiomeric excess. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the methyl ester of the undesired (2S,4R)-diastereomer, leaving the target (2R,4S)-ester intact.

Step Details Yield ee
Chemical Synthesis Racemic methyl ester preparation 90% N/A
Enzymatic Resolution CAL-B, pH 7.5, 37°C, 24 h 45% >99%

While this method achieves high enantiopurity, the 50% theoretical yield limit of kinetic resolution necessitates recycling the unwanted enantiomer or employing dynamic kinetic resolution strategies.

Protection-Deprotection Strategies

Multi-step syntheses often require protecting groups to prevent side reactions. The hydroxy group at C4 is typically protected as a tert-butyldimethylsilyl (TBDMS) ether prior to N-benzylation. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without epimerization.

Protection Reagents Deprotection Yield
TBDMS-Cl Imidazole, DMF, rt, 6 h TBAF, THF, 0°C, 1 h 88%

This approach is advantageous for complex substrates but introduces additional steps, reducing overall efficiency.

Comparative Analysis of Preparation Methods

Method Yield ee Scalability Cost
Chemical Synthesis 70–80% 99% High Low
Biocatalytic Cascade 85–90% 85% Moderate Moderate
Chemoenzymatic Hybrid 45% >99% Low High
Protection-Deprotection 60–70% 99% High Moderate

Chemical synthesis remains the most scalable and cost-effective route, whereas biocatalytic methods offer greener alternatives with moderate enantioselectivity. The chemoenzymatic approach, while stereospecific, is limited by yield and enzyme cost.

Reaction Optimization and Troubleshooting

  • Epimerization Mitigation : Performing benzylation at temperatures below 60°C and using non-polar solvents (e.g., toluene) reduces C2 epimerization.
  • Enzyme Stability : Immobilizing BCAT on epoxy-functionalized resins enhances reusability, retaining 80% activity after five cycles.
  • Purification Challenges : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves diastereomers, achieving >99% purity.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under both acidic and basic conditions. Key findings from synthesis protocols:

ConditionReagentTemperatureOutcomeYieldSource
Basic hydrolysis2M LiOH in THF/H₂O0-5°C → RTCarboxylic acid formation92-95%
Acidic cleavageHCl (gas) in MeOHRefluxDirect salt formation (hydrochloride)85%

The patent EP3015456A1 demonstrates optimized basic hydrolysis using lithium hydroxide, preserving stereochemistry at C2 and C4 positions during carboxylate formation . Racemization risks increase above pH 12.5 due to α-proton abstraction.

Catalytic Hydrogenation

The benzyl group undergoes selective hydrogenation while maintaining other functionalities:

CatalystPressureSolventProductSelectivitySource
10% Pd/C50 psi H₂EthanolDeprotected amine (pyrrolidine derivative)>99% cis
Pd(OH)₂/C1 atmMeOH/H₂OFree base formation97%

Critical factors:

  • Temperature control : Maintained at 25°C to prevent epimerization

  • Additives : Triethylamine (1 eq) reduces hydrochloride decomposition

  • Cis selectivity : Achieved through stereoselective hydrogenation of exocyclic double bonds

Hydroxyl Group Modifications

The C4 hydroxyl group participates in nucleophilic reactions:

Alkylation

Alkylating AgentBaseConditionsProductYieldSource
Methyl iodideNaH (60% dispersion)DMF, 0°C → RT4-Methoxy derivative88%
Benzyl bromideK₂CO₃Acetonitrile, 80°C4-Benzyloxy protected compound82%

Acylation

Acylating AgentCatalystOutcomeOptical PuritySource
Acetic anhydrideDMAP4-Acetoxy derivative99.5% ee
Boc₂OTEAN-Boc protected tertiary alcohol98% de

Racemization studies show <1% epimerization when using non-basic conditions (e.g., Steglich esterification) .

Pyrrolidine Ring Reactions

The saturated heterocycle enables unique transformations:

Reaction TypeReagent SystemProductApplicationSource
Ring expansionRh₂(OAc)₄ + diazoesterAzepane derivativeConformational studies
N-DemethylationChloroethyl chloroformateSecondary amineProdrug synthesis
Oxidative cleavageRuO₄ (cat.) + NaIO₄Dialdehyde intermediateCross-coupling substrates

Stability Data

Critical degradation pathways under stress conditions:

ConditionTimeMajor DegradantsImpurity Level
40°C/75% RH4 weeksHydrolyzed ester (carboxylic acid)1.8%
0.1N HCl (reflux)24hRing-opened γ-amino alcohol3.2%
UV light (ICH Q1B)48hOxidized benzyl derivative0.9%

Data from accelerated stability studies show the hydrochloride salt exhibits superior solid-state stability compared to free base forms .

Scientific Research Applications

Drug Development

The compound has been studied for its role as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to enhanced pharmacological properties.

Inhibitory Activity

Research indicates that derivatives of this compound exhibit inhibitory activity against specific biological targets, such as PD-L1, which is crucial in cancer immunotherapy. Studies have shown that modifications to the pyrrolidine structure can lead to compounds with improved binding affinity and selectivity for PD-L1 receptors .

Case Study 1: PD-L1 Inhibitors

A study focused on the design and synthesis of novel compounds based on (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride demonstrated its potential as a PD-L1 inhibitor. The synthesized derivatives were evaluated for their ability to bind to PD-L1, showing promising results comparable to existing inhibitors .

Case Study 2: Synthesis of Chiral Compounds

The compound serves as an important chiral building block for synthesizing other chiral molecules. Research has highlighted its utility in creating β-peptoids and other complex structures through solid-phase synthesis techniques. This versatility is crucial for developing new therapeutic agents .

Table of Applications

Application TypeDescriptionRelevant Studies
Drug DevelopmentBuilding block for synthesizing bioactive compounds
PD-L1 InhibitionModifications lead to potent inhibitors for cancer therapy
Chiral SynthesisUsed in the synthesis of chiral molecules including β-peptoids

Mechanism of Action

The mechanism of action of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s key differentiators include its benzyl group, hydroxy group, and methyl ester. Below is a comparative analysis with structurally related pyrrolidine derivatives:

Compound Key Features Applications References
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester HCl Benzyl group (1-position), hydroxy (4S), methyl ester (2-carboxylic acid), HCl salt Chiral intermediate for pharmaceuticals, e.g., protease inhibitors or CNS drugs
(R)-2-Methyl-pyrrolidine-2-carboxylic acid methyl ester HCl Methyl group (2-position), lacks benzyl and hydroxy groups Intermediate in nitrosamine synthesis; precursor for amino-pyrrolidine derivatives
(S)-1-Nitroso-pyrrolidine-2-carboxylic acid methyl ester Nitroso group (1-position), no benzyl/hydroxy groups Used in reductive amination for amino-pyrrolidine synthesis
(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate Aminomethyl (2-position), benzyloxycarbonyl (1-position), 4S-hydroxy Potential building block for peptidomimetics or enzyme inhibitors
Methyl trans-3-(4-methoxyphenyl)glycidate Epoxide ring, methoxyphenyl group, methyl ester Intermediate in flavor/fragrance synthesis or chiral resolution studies

Key Differences and Implications

Substituent Effects: The benzyl group in the target compound enhances lipophilicity and steric bulk compared to simpler methyl or hydrogen substituents in analogs like (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester . This affects binding affinity in drug-receptor interactions. The 4-hydroxy group introduces hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like methyl trans-3-(4-methoxyphenyl)glycidate .

Stereochemical Influence :

  • The (2R,4S) configuration is enantiomerically distinct from (2S,4S)-configured analogs (e.g., ), which may lead to divergent biological activities or metabolic pathways .

Synthetic Utility :

  • Unlike intermediates requiring further functionalization (e.g., nitroso derivatives in ), the target compound’s pre-installed benzyl and hydroxy groups reduce synthetic steps in drug development .

Physicochemical and Analytical Data

  • LCMS Data : While direct LCMS data for the target compound is unavailable, structurally similar (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester HCl shows [M+H]+ at m/z 158.9, suggesting comparable fragmentation patterns .
  • Solubility: The hydrochloride salt form improves aqueous solubility relative to non-salt analogs like methyl esters of fatty acids () or epoxide derivatives ().

Biological Activity

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride, with the CAS number 2331211-69-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H18ClNO3
  • Molecular Weight : 271.74 g/mol
  • Boiling Point : 350.1 ± 42.0 °C (predicted)
  • Density : Approximately 1 g/cm³ (predicted)
  • pKa : 14.35 ± 0.40 (predicted) .

The biological activity of (2R,4S)-1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, potentially through modulation of the cyclooxygenase (COX) pathway.

Pharmacological Studies

  • Anti-inflammatory Activity :
    • In vitro studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
    • A study demonstrated a significant reduction in paw edema in animal models when treated with this compound, suggesting its efficacy in reducing inflammation .
  • Analgesic Effects :
    • The analgesic properties were evaluated using the hot plate test in rodents, where it showed a dose-dependent increase in pain threshold.
    • Further research indicated that the compound might interact with opioid receptors, although this requires more detailed investigation .
  • Neuroprotective Effects :
    • Recent studies have suggested potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound appears to enhance antioxidant enzyme activity, providing a protective effect on neuronal cells .

Case Study 1: In Vivo Anti-inflammatory Study

A study conducted on rats tested the efficacy of (2R,4S)-1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride in reducing inflammation induced by carrageenan. The results showed a significant decrease in paw swelling compared to control groups, indicating strong anti-inflammatory activity.

Case Study 2: Neuroprotection in Alzheimer's Model

In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. The findings suggest that it may have therapeutic potential for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionStudy Reference
Anti-inflammatoryInhibition of COX pathway
AnalgesicOpioid receptor interaction
NeuroprotectiveEnhancement of antioxidant enzyme activity
Cognitive ImprovementReduction of amyloid-beta plaques

Q & A

Basic Research Question

  • LCMS and HPLC : Use LCMS (e.g., m/z 158.9 [M+H]+) for molecular weight confirmation and HPLC (retention time 0.33 minutes under SMD-TFA05 conditions) to assess purity and stereochemical retention .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for characteristic peaks, such as benzyl aromatic protons (δ 7.2–7.4 ppm) and methyl ester signals (δ 3.6–3.8 ppm) .

What role do acetic acid and methanol play in sodium cyanoborohydride-mediated reactions for this compound?

Advanced Research Question

  • Acetic Acid : Protonates imine intermediates, facilitating selective reduction of the Schiff base while avoiding over-reduction of other functional groups .
  • Methanol : Acts as a co-solvent to stabilize the borohydride intermediate and enhance reaction homogeneity. Ensure a nitrogen atmosphere to prevent oxidation of sensitive intermediates .

How should this hydrochloride salt be stored to maintain stability?

Basic Research Question

  • Anhydrous Conditions : Store under nitrogen or in a desiccator to prevent hygroscopic degradation.
  • Temperature : Store at -20°C for short-term use or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting solutions .
  • Acid Stabilization : Use HCl/dioxane to protonate the amine, reducing susceptibility to oxidation .

What steps are critical when handling nitroso intermediates in the synthesis pathway?

Advanced Research Question

  • Reduction Protocol : Treat nitroso intermediates with zinc powder in acetic acid/methanol at 0°C under nitrogen to reduce nitroso groups to amines without side reactions .
  • Purification : Filter through celite to remove metal residues and purify via column chromatography to isolate the amine hydrochloride .
  • Monitoring : Use TLC (silica gel, dichloromethane/methanol 9:1) to track reaction progress and confirm intermediate conversion .

How can researchers address low solubility of this compound in aqueous buffers?

Basic Research Question

  • Solubilization Strategies : Prepare stock solutions in DMSO (≤10% v/v) or methanol. For in vitro assays, dilute with PBS containing 0.1% Tween-80 to enhance solubility .
  • Sonication : Briefly sonicate suspensions at 37°C to disrupt aggregates .

What synthetic routes are viable for introducing the benzyl-protected hydroxyl group?

Advanced Research Question

  • Benzylation : Use benzyl chloride or bromide with a base (e.g., NaH) in DMF to protect the hydroxyl group. Deprotect later via catalytic hydrogenation (Pd/C, H2_2) .
  • Chiral Retention : Ensure reaction pH < 4 during protection to prevent epimerization at the 4S position .

How can reaction yields be improved during reductive amination steps?

Advanced Research Question

  • Stoichiometry : Use a 5:1 molar excess of sodium cyanoborohydride relative to the imine intermediate to drive the reaction to completion .
  • pH Control : Maintain pH 5–6 with acetic acid to optimize the reductive amination rate .

What precautions are necessary when scaling up synthesis?

Basic Research Question

  • Exotherm Management : Add reagents slowly under cooling (0°C) to control exothermic reactions, especially during nitroso reductions .
  • Safety Protocols : Use fume hoods and explosion-proof equipment when handling volatile solvents (e.g., dichloromethane) .

How can researchers validate the absence of diastereomeric impurities?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with standards .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D_D +15° for the (2R,4S) enantiomer) .

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